2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide

Description

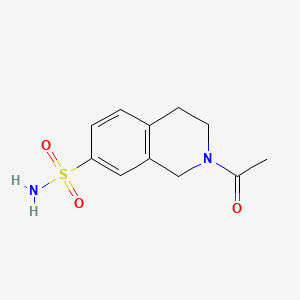

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide (CAS RN: 31404-59-8) is a sulfonamide-containing tetrahydroisoquinoline derivative with the molecular formula C₁₁H₁₄N₂O₃S and a molecular weight of 254.31 g/mol . Its structure features a tetrahydroisoquinoline core substituted with an acetyl group at position 2 and a sulfonamide moiety at position 6. This compound is of interest in medicinal chemistry due to the sulfonamide group’s role in modulating biological activity, such as enzyme inhibition or receptor binding .

Key identifiers include:

- InChIKey:

XYVQFXSDLNCVQQ-UHFFFAOYSA-N - Canonical SMILES: O=C(N1CC2=CC(=CC=C2CC1)S(=O)(=O)N)C Synonyms include 2-Acetyl-1,2,3,4-tetrahydro-7-isoquinolinesulfonamide and 7-Isoquinolinesulfonamide, 2-acetyl-1,2,3,4-tetrahydro .

Structure

3D Structure

Properties

CAS No. |

31404-59-8 |

|---|---|

Molecular Formula |

C11H14N2O3S |

Molecular Weight |

254.31 g/mol |

IUPAC Name |

2-acetyl-3,4-dihydro-1H-isoquinoline-7-sulfonamide |

InChI |

InChI=1S/C11H14N2O3S/c1-8(14)13-5-4-9-2-3-11(17(12,15)16)6-10(9)7-13/h2-3,6H,4-5,7H2,1H3,(H2,12,15,16) |

InChI Key |

XYVQFXSDLNCVQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Acetylation of 1,2,3,4-Tetrahydroisoquinoline

The synthesis begins with the acetylation of 1,2,3,4-tetrahydroisoquinoline (THIQ) to introduce the acetyl group at the 2-position.

-

Reagents : THIQ (500 g, 3.76 mol), acetic anhydride (900 mL, 9.5 mol).

-

Conditions : Stirring at 25°C for 24 hours under anhydrous conditions.

-

Workup : Evaporation of excess acetic anhydride under reduced pressure, followed by vacuum distillation to isolate 2-acetyl-THIQ (b.p. 125–127°C at 1 mmHg).

-

Yield : 76% (500 g).

This step proceeds via nucleophilic acyl substitution, where the secondary amine of THIQ attacks the electrophilic carbonyl carbon of acetic anhydride.

Chlorosulfonation at the 7-Position

Chlorosulfonation introduces the sulfonyl chloride group at the 7-position of the acetylated intermediate.

-

Reagents : 2-Acetyl-THIQ (498 g, 2.85 mol), chlorosulfonic acid (2 kg, 17 mol).

-

Conditions : Dropwise addition of 2-acetyl-THIQ to chlorosulfonic acid at −78°C, followed by stirring at 25°C for 48 hours.

-

Workup : Quenching with crushed ice, extraction with ethyl acetate, and drying over Na₂SO₄.

-

Intermediate : Crude 2-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride (CAS 61563-39-1).

Key Considerations :

Amination to Form the Sulphonamide

The sulfonyl chloride intermediate is converted to the sulphonamide via reaction with ammonia.

-

Reagents : Crude sulfonyl chloride (542 g), concentrated ammonium hydroxide (1 L).

-

Conditions : Stirring at 25°C for 12 hours.

-

Workup : Filtration, washing with acetonitrile, and recrystallization to purify the product.

-

Yield : 76% (542 g crude, 87.1% after recrystallization).

Mechanism : Nucleophilic displacement of the chloride by ammonia, forming the sulphonamide bond.

Optimization and Alternative Approaches

Solvent Systems for Chlorosulfonation

The use of ethyl acetate or dichloromethane as extraction solvents improves yield by minimizing side reactions. Polar aprotic solvents (e.g., acetonitrile) enhance sulfonamide crystallinity during purification.

Catalytic vs. Stoichiometric Methods

-

Catalytic Approach : No efficient catalysts have been reported for this reaction, necessitating stoichiometric chlorosulfonic acid.

-

Alternative Sulfonation Agents : Sulfur trioxide complexes were explored but resulted in lower regioselectivity.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Industrial-Scale Production Considerations

Cost Efficiency

-

Aqueous cyanamide is preferred over anhydrous forms due to a 20-fold cost reduction.

-

Recycling chlorosulfonic acid via distillation reduces waste.

Applications in Drug Development

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide serves as a precursor to SK&F 29661, a selective phenylethanolamine N-methyltransferase (PNMT) inhibitor (Kᵢ = 0.34 µM). Modifications at the 2- and 7-positions enhance bioactivity, as seen in angiotensin II antagonists and orexin receptor modulators .

Chemical Reactions Analysis

Hydrolysis of the Acetyl Group

The acetyl moiety at position 2 undergoes acid-catalyzed hydrolysis to yield 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide hydrochloride:

Reactivity of the Sulfonamide Group

The sulfonamide group (-SO₂NH₂) participates in nucleophilic substitutions and redox reactions:

Representative Reactions :

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation | H₂O₂, acetonitrile | Sulfonamide → Sulfonic acid derivatives |

| Reduction | NaBH₄, methanol | Potential reduction of sulfonamide to thiol (theoretical; no experimental data) |

| Alkylation | Alkyl halides, base | N-Alkylated sulfonamides |

-

Mechanistic Insight : Sulfonamides act as competitive inhibitors in enzymatic systems (e.g., carbonic anhydrase) via zinc coordination .

Thermal and Solvent Stability

-

Thermal Decomposition : Degrades above 230°C, forming volatile byproducts (observed during melting point analysis) .

-

Solubility : Stable in polar aprotic solvents (e.g., acetonitrile, DMF) but insoluble in nonpolar solvents.

Comparative Reactivity with Analogues

Scientific Research Applications

Analytical Chemistry

Separation Techniques:

The compound is primarily utilized in high-performance liquid chromatography (HPLC) for analytical purposes. It can be effectively separated using the Newcrom R1 HPLC column under reverse-phase conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry applications, phosphoric acid is replaced with formic acid. This method is scalable and suitable for isolating impurities during preparative separation processes .

| Parameter | Details |

|---|---|

| Column Type | Newcrom R1 HPLC column |

| Mobile Phase | Acetonitrile, water, phosphoric acid |

| Mass-Spec Compatible | Requires formic acid instead of phosphoric acid |

| Application | Isolation of impurities in preparative separation |

Pharmacological Applications

Inhibition of Phenylethanolamine N-Methyltransferase:

The compound has been identified as a potent inhibitor of phenylethanolamine N-methyltransferase (PNMT), both in vitro and in vivo. This enzyme is crucial in the biosynthesis of catecholamines like epinephrine. Studies have shown that this compound can significantly lower epinephrine levels in animal models such as rats and squirrel monkeys by selectively inhibiting PNMT activity .

Potential Therapeutic Uses:

Given its mechanism of action, this compound may have therapeutic implications for conditions characterized by elevated catecholamine levels, such as hypertension or anxiety disorders. Its specificity for adrenal versus central nervous system effects could allow for targeted treatments with fewer side effects .

Synthetic Chemistry

Synthesis of Sulfonamides:

The compound can be synthesized through a multi-step process involving the reaction of 1,2,3,4-tetrahydroisoquinoline with acetic anhydride followed by treatment with chlorosulfonic acid to produce sulfonyl chloride intermediates. This method showcases an eco-friendly approach to synthesizing sulfonamide derivatives while maintaining high yields and purity .

Case Studies and Research Findings

Several studies have highlighted the efficacy and applications of this compound:

- Pendleton et al. (1976) demonstrated its ability to inhibit PNMT effectively in both adrenal glands and brain tissues of rats. The study provided insights into its pharmacological selectivity and potential organ-specific effects.

- Grell et al. (1973) detailed the synthetic route for producing this compound and confirmed its identity through various analytical techniques including nuclear magnetic resonance (NMR) and mass spectrometry.

Mechanism of Action

The mechanism of action of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate enzyme activity and receptor binding, leading to various biological effects. For instance, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Structural Differences and Implications

Acyl Group Variations: The acetyl group in the parent compound (C₁₁H₁₄N₂O₃S) is less electron-withdrawing than the trifluoroacetyl group in and , which enhances electrophilicity and stability. This may influence metabolic resistance or binding affinity in biological systems . The diazirinyl-propanoyl group in introduces photoreactivity, enabling crosslinking studies in target identification .

Sulfonamide Position and Substituents: Sulfonamide at position 6 (as in ) vs. position 7 alters steric and electronic interactions. Position 7 derivatives may exhibit enhanced solubility due to the para-substitution pattern .

Synthetic Accessibility :

- The sulfonyl chloride intermediate () facilitates nucleophilic substitution to generate diverse sulfonamides, whereas the parent compound requires direct sulfonamide installation .

- Large-scale synthesis (100 g) of demonstrates feasibility for industrial applications, contrasting with smaller-scale routes for diazirinyl derivatives .

Biological Activity

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide (CAS No. 31404-59-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 258.31 g/mol. The structure features a tetrahydroisoquinoline core with an acetyl group and a sulfonamide moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H14N2O3S |

| Molecular Weight | 258.31 g/mol |

| IUPAC Name | 2-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide |

| CAS Number | 31404-59-8 |

Research indicates that this compound acts as an inhibitor of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme involved in triglyceride synthesis. Inhibition of MGAT2 can lead to significant reductions in fat absorption and triglyceride levels in vivo .

Therapeutic Potential

The compound has been investigated for its potential in treating metabolic disorders such as obesity and type 2 diabetes. In animal studies, oral administration of the compound showed a notable decrease in triglyceride levels and fat absorption at doses as low as 3 mg/kg .

Case Studies

- In Vivo Efficacy : A study demonstrated that compound 11 (a derivative of the original compound) exhibited over a 50-fold increase in potency against human MGAT2 compared to earlier iterations. It effectively suppressed triglyceride synthesis when administered orally at a dose of 3 mg/kg during lipid tolerance tests .

- Structural Activity Relationship (SAR) : Research into derivatives of tetrahydroisoquinoline has highlighted how modifications to the sulfonamide phenyl ring can enhance enzyme inhibitory activity. For instance, longer alkoxy chains at specific positions have been correlated with increased potency against MGAT2 .

Comparative Analysis

A comparative analysis between various tetrahydroisoquinoline derivatives shows that while many exhibit some degree of biological activity, the introduction of specific substituents significantly enhances their efficacy against targeted enzymes.

| Compound Name | IC50 (μM) | Remarks |

|---|---|---|

| This compound | >100 | Initial compound with moderate activity |

| Compound 11 | <3 | Optimized derivative with enhanced potency |

| AstraZeneca Compound | 150 | Notable for significant reduction in plasma TG levels |

Q & A

Basic: What synthetic methodologies are most effective for preparing 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide?

Answer:

The synthesis typically involves cyclization of ketoamide precursors or functionalization of tetrahydroisoquinoline cores. Key routes include:

- Microwave-assisted synthesis : This method reduces reaction time (from hours to minutes) while improving yield and purity. For example, microwave irradiation facilitates cyclization steps in tetrahydroisoquinoline derivatives via controlled thermal activation .

- Organomagnesium-mediated cyclization : Interaction of ketoamides with Grignard reagents (e.g., RMgX) enables efficient formation of the tetrahydroisoquinoline scaffold, followed by sulfonylation at the 7-position .

- Sulfonamide introduction : Post-cyclization, sulfonylation using reagents like 4-(chlorosulfonyl)phenyl pivalate under anhydrous conditions ensures regioselective functionalization .

Basic: How can researchers validate the purity and structural integrity of this compound post-synthesis?

Answer:

A multi-analytical approach is recommended:

- Chromatography : HPLC or GC-MS to assess purity (>95% threshold for pharmacological studies).

- Spectroscopy :

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., 190.24 g/mol for the base compound) .

Advanced: What strategies are used to resolve contradictions in biological activity data across assays?

Answer:

Contradictions may arise from assay conditions, solubility, or off-target effects. Mitigation strategies include:

- Solubility optimization : Use co-solvents (e.g., DMSO-propylene glycol mixtures) or salt forms (e.g., hydrochloride) to enhance bioavailability .

- Dose-response standardization : Conduct EC₅₀/IC₅₀ curves in triplicate across multiple cell lines (e.g., cancer vs. non-cancerous) to isolate target-specific effects .

- Mechanistic validation : Pair phenotypic assays with target engagement studies (e.g., SPR for binding affinity, enzymatic inhibition assays) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s antibacterial activity?

Answer:

Key SAR parameters for tetrahydroisoquinoline derivatives include:

- Core modifications : Compare acetyl (position 2) vs. methylsulfonyl (position 2) groups to assess steric/electronic effects on bacterial membrane penetration .

- Substituent mapping : Systematic replacement of the sulfonamide group (position 7) with bioisosteres (e.g., carboxylate, phosphonate) to enhance target (e.g., dihydrofolate reductase) binding .

- 3D-QSAR modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial enzyme active sites and guide synthetic priorities .

Advanced: What in vitro and in vivo models are suitable for evaluating its neuroprotective potential?

Answer:

- In vitro :

- Neuronal cell lines (e.g., SH-SY5Y) under oxidative stress (H₂O₂ or rotenone-induced) to measure viability (MTT assay) and caspase-3 activation .

- Microglial BV-2 cells to assess anti-inflammatory activity (e.g., TNF-α/IL-6 suppression) .

- In vivo :

- Rodent models of Parkinson’s (MPTP-induced) or Alzheimer’s (Aβ-injected) to evaluate cognitive/motor improvements and biomarker modulation (e.g., Aβ42, tau phosphorylation) .

Advanced: How can researchers address poor aqueous solubility during pharmacological testing?

Answer:

- Salt formation : Synthesize hydrochloride or sodium salts via acid/base reactions to improve solubility (e.g., UM 149 NIH 7413 hydrochloride in propylene glycol) .

- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance bioavailability .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked phosphates) for pH-dependent release .

Advanced: What analytical methods are critical for studying its metabolism and degradation pathways?

Answer:

- LC-MS/MS : Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites in hepatic microsomes .

- Stability studies : Accelerated degradation under varied pH/temperature to isolate degradation products (e.g., acetyl group hydrolysis) .

- Isotope tracing : Use ¹⁴C-labeled compound in rodent models to track tissue distribution and excretion .

Basic: What are the key physicochemical properties influencing its pharmacokinetics?

Answer:

- Topological polar surface area (TPSA) : 38 Ų suggests moderate blood-brain barrier permeability .

- LogP : Predicted ~1.5 (moderate lipophilicity) balances solubility and membrane penetration .

- Hydrogen bonding : 2 donors/2 acceptors impact solubility and protein binding (e.g., plasma albumin) .

Advanced: How can researchers validate its mechanism of action in anticancer studies?

Answer:

- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2/Bax) .

- Kinase profiling : Broad-spectrum kinase assays (e.g., KINOMEscan) to pinpoint targets (e.g., CDK inhibitors) .

- X-ray crystallography : Resolve co-crystal structures with proposed targets (e.g., topoisomerase II) to confirm binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.